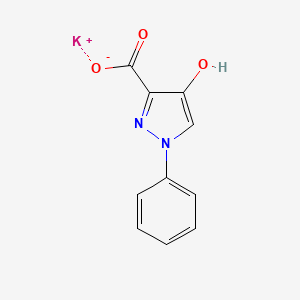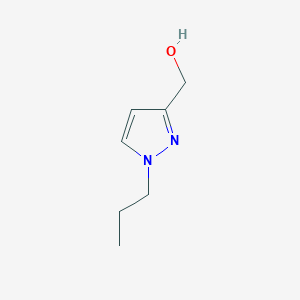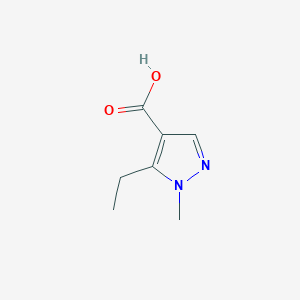![molecular formula C7H13N3 B3373555 [1-(Methylethyl)pyrazol-5-yl]methylamine CAS No. 1007505-19-2](/img/structure/B3373555.png)
[1-(Methylethyl)pyrazol-5-yl]methylamine
Vue d'ensemble
Description
“[1-(Methylethyl)pyrazol-5-yl]methylamine” is a chemical compound with the molecular formula C5H9N3 . It is also known by its IUPAC name, 1-(1-methyl-1H-pyrazol-5-yl)methanamine . This compound is typically available in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1N=CC=C1CN . This indicates that the molecule consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) with a methyl group and a methylamine group attached . Physical And Chemical Properties Analysis
“this compound” is a liquid that appears clear, colorless to yellow to brown . It has a molecular weight of 125.17 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that [1-(Methylethyl)pyrazol-5-yl]methylamine might interact with its targets in a similar manner.
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(Methylethyl)pyrazol-5-yl]methylamine in lab experiments is that it is relatively easy to synthesize and purify. It has also shown promising results in various studies. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Orientations Futures
There are various future directions for the use of [1-(Methylethyl)pyrazol-5-yl]methylamine in scientific research. One potential direction is the further exploration of its potential as a ligand for various receptors. Another potential direction is the synthesis of various derivatives of this compound that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various medical applications.
In conclusion, this compound is a promising compound that has potential use in various scientific research applications. Its synthesis method is relatively easy, and it has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and its potential use in various medical applications.
Applications De Recherche Scientifique
[1-(Methylethyl)pyrazol-5-yl]methylamine has been used in various scientific research applications. It has been shown to have potential as a ligand for various receptors such as the adenosine receptors and the dopamine receptors. It has also been used in the synthesis of various compounds that have potential use in medicinal chemistry.
Safety and Hazards
“[1-(Methylethyl)pyrazol-5-yl]methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNGCYOZPTKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007505-19-2 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)
![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)




![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3373561.png)

![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)

